

Application Notes: Real-Time RT-PCR for Quantitation of G2P[1] Rotavirus

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Compound of Interest

Compound Name: GZ22-4

Cat. No.: B15556755

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Introduction

Group A rotaviruses are a primary cause of severe, dehydrating gastroenteritis in infants and young children worldwide.[1] The viral genome consists of 11 segments of double-stranded RNA that encode six structural and six non-structural proteins.[2] Rotaviruses are classified into G and P genotypes based on the two outer capsid proteins, VP7 and VP4, respectively. G2P[3] is a common and clinically significant rotavirus genotype globally. Accurate and rapid quantitation of G2P[3] viral load in clinical samples is crucial for understanding disease pathogenesis, evaluating vaccine efficacy, and monitoring viral shedding and transmission. Real-time reverse transcription PCR (RT-qPCR) has emerged as a highly sensitive, specific, and reproducible method for the detection and quantitation of rotavirus RNA.[3][4][5] This document provides a detailed protocol and application notes for the quantitation of G2P[3] rotavirus using a TaqMan-based real-time RT-PCR assay.

Assay Principle

This protocol employs a one-step real-time RT-PCR approach. The one-step format combines reverse transcription of the viral RNA and subsequent PCR amplification in a single tube, which minimizes the risk of contamination and improves workflow efficiency. The assay utilizes specific primers and a fluorogenic probe to target a conserved region within the G2P[3] genome. The probe, which is dually labeled with a reporter dye at the 5' end and a quencher dye at the 3' end, hybridizes to the target sequence between the forward and reverse primers. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase

cleaves the probe, separating the reporter from the quencher. This results in an increase in fluorescence proportional to the amount of PCR product, which is monitored in real-time to determine the viral load.

Quantitative Data Summary

The following tables summarize key quantitative data and components for the real-time RT-PCR quantitation of G2P rotavirus, based on published studies.

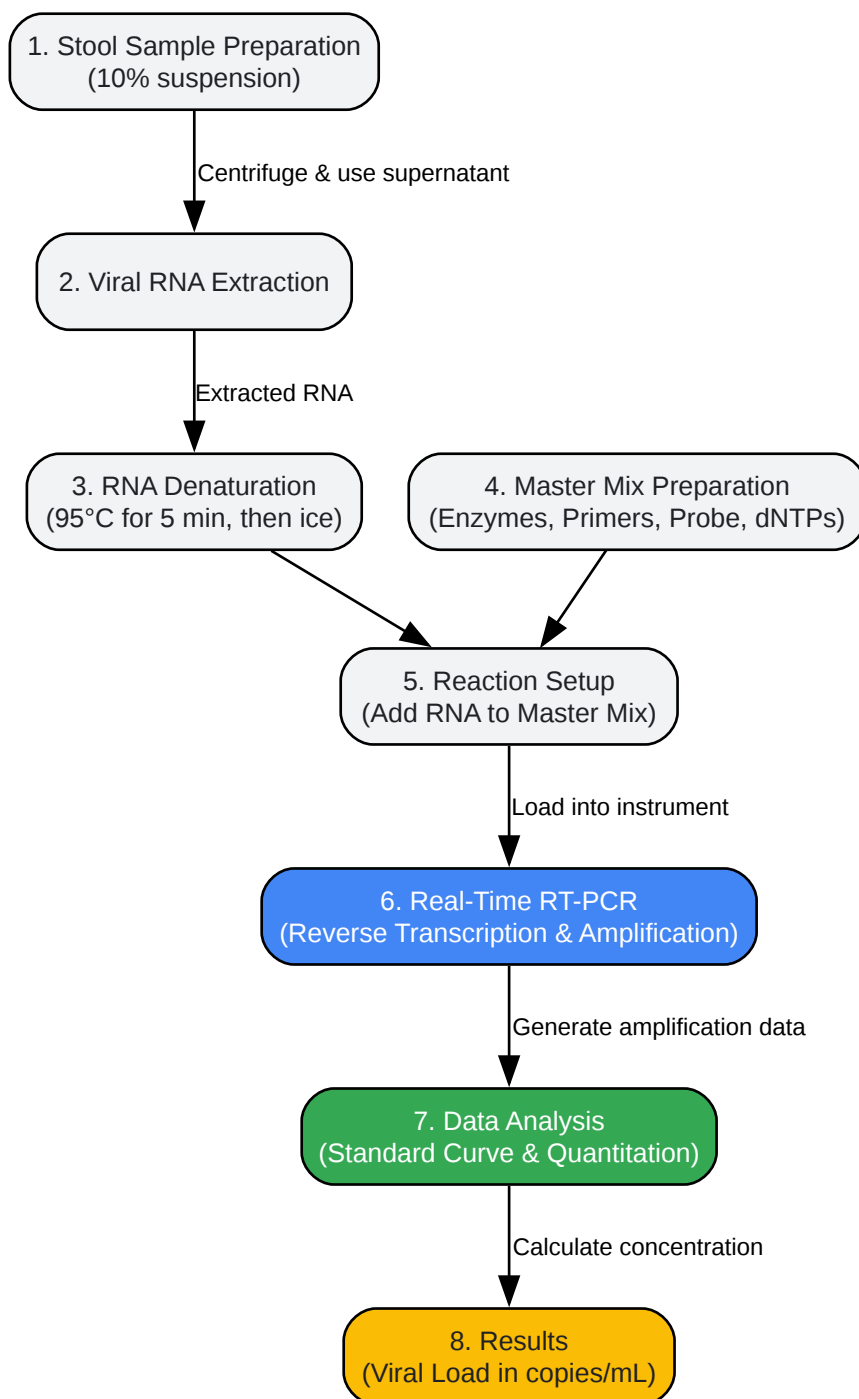
Table 1: Primers and Probes for G2P[3] Rotavirus Detection

Target	Primer/Probe Name	Sequence (5' - 3')	Fluorophore/Quencher	Reference
VP7 (G2)	G2-F	CAAGTACTCAA ATGAATGG	-	[6]
G2-R	TCATTTGAATT CATATTTGA	-	[6]	
G2 Probe	FAM- ATGCAGATTTA AAAGTTGATTT A-BHQ1	FAM/BHQ1	[6]	
VP4 (P[3])	P[3]-F	TATGCTCCTTT TAATAGTTG	-	[6]
P[3]-R	ATAGGATCATTT ATTGATTC	-	[6]	
P[3] Probe	HEX- ATGTTCA GTTAT TGGTGCT- BHQ1	HEX/BHQ1	[6]	

Table 2: Assay Performance and Validation

Parameter	Result	Notes	Reference
Sensitivity (LOD)	6.3 x 10 ² copies/g of stool	For a multiplex assay including G2P[3].	[1]
~1 genome copy per reaction	For a qRT-PCR assay targeting the NSP3 gene.	[2]	
10 copies/reaction	For a real-time PCR assay for genotyping.	[6]	
Efficiency	99.38%	For an NSP3 qRT-PCR assay.	[2]
Specificity	No cross-reactivity with other enteric viruses (astrovirus, sapovirus, norovirus).	Tested against a panel of common enteric viruses.	[4]
Reproducibility	Linear regression r-values of 0.99-1.00	Based on serial dilutions of a control plasmid.	[5]

Experimental Workflow Diagram



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Caption: Workflow for G2P Rotavirus Quantitation by Real-Time RT-PCR.

Experimental Protocols

1. Materials and Reagents

- Stool samples
- Phosphate-buffered saline (PBS), sterile
- Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
- Nuclease-free water
- One-Step RT-PCR Kit (e.g., AgPath-ID One-Step RT-PCR Kit)
- Primers and probes for G2P[3] (see Table 1)
- Real-time PCR instrument (e.g., ABI 7500, Bio-Rad CFX96)
- Nuclease-free tubes and filter tips
- Vortex mixer
- Microcentrifuge

2. Preparation of Stool Samples

- Prepare a 10% (w/v) stool suspension by weighing approximately 0.1 g of stool and adding it to 0.9 mL of sterile PBS.
- Vortex vigorously for 1 minute to ensure homogeneity.
- Clarify the suspension by centrifuging at 10,000 x g for 5 minutes.
- Carefully transfer the supernatant to a new nuclease-free tube. This supernatant will be used for RNA extraction.

3. Viral RNA Extraction

- Extract viral RNA from 200 μ L of the clarified stool supernatant using a commercial viral RNA extraction kit, following the manufacturer's instructions.[3]
- Elute the RNA in 50 μ L of the provided nuclease-free elution buffer.

- The extracted RNA can be used immediately or stored at -80°C for later use.

4. Preparation of Standards for Quantitation

- To quantify the viral load, a standard curve must be generated. This is typically done using a plasmid containing the target sequence or a synthetic RNA transcript of known concentration.
- Prepare a 10-fold serial dilution of the standard (e.g., from 10^7 copies/ μ L down to 10^1 copies/ μ L) in nuclease-free water.
- These dilutions will be run alongside the unknown samples in the real-time RT-PCR assay.

5. Real-Time RT-PCR Reaction Setup

- Work in a clean, dedicated PCR setup area to minimize contamination. Thaw all reagents on ice.
- To facilitate the reverse transcription of the double-stranded RNA of rotaviruses, denature the extracted RNA by heating at 95°C for 5 minutes, followed by snap-chilling on ice for 5 minutes.^[7]
- Prepare a master mix for the number of reactions to be run (including samples, standards, and no-template controls). The final reaction volume is typically 25 μ L.

Table 3: Real-Time RT-PCR Master Mix Components

Component	Final Concentration	Volume for 1 Reaction (μL)
2x RT-PCR Buffer	1x	12.5
Forward Primer (10 μM)	400 nM	1.0
Reverse Primer (10 μM)	400 nM	1.0
Probe (10 μM)	200 nM	0.5
RT-PCR Enzyme Mix	-	1.0
Nuclease-free water	-	4.0
Total Master Mix Volume	20.0	

- Gently vortex the master mix and dispense 20 μL into each PCR well or tube.
- Add 5 μL of the denatured template RNA (or standard dilution, or nuclease-free water for the no-template control) to the appropriate wells, bringing the final volume to 25 μL.
- Seal the plate or tubes, briefly centrifuge to collect the contents at the bottom, and load into the real-time PCR instrument.

6. Thermal Cycling Conditions

Program the real-time PCR instrument with the following thermal cycling conditions.[\[3\]](#)

Table 4: Thermal Cycling Protocol

Step	Temperature (°C)	Time	Cycles
Reverse Transcription	45	20 minutes	1
Polymerase Activation	95	10 minutes	1
Denaturation	95	15 seconds	45
Annealing/Extension	55	1 minute	

7. Data Analysis and Quantitation

- After the run is complete, the instrument software will generate amplification plots.
- Set the baseline and threshold values according to the manufacturer's guidelines to obtain the cycle threshold (Ct) values for each sample and standard.
- Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known concentrations. The software will typically calculate the R^2 value (which should be >0.99 for a reliable curve) and the reaction efficiency.[2]
- The concentration of G2P[3] rotavirus in the unknown samples will be automatically calculated by the software based on their Ct values and the generated standard curve.
- The final viral load should be expressed as viral genome copies per gram or per milliliter of the original stool sample, taking into account the dilution factors from sample preparation and RNA extraction.

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